molecular formula C10H18N4O B13487539 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide

Cat. No.: B13487539
M. Wt: 210.28 g/mol
InChI Key: NZNGCACGEZIOKG-UHFFFAOYSA-N
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Description

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with amino and methyl groups, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions: The amino and methyl groups are introduced through substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine.

    Formation of the Butanamide Chain: The butanamide chain is attached to the pyrazole ring through an amide bond formation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the methyl groups can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The amino and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid dihydrochloride
  • 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butanenitrile

Uniqueness

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern and the presence of the butanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylbutanamide

InChI

InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(13-7)6-4-5-9(15)12-3/h4-6,11H2,1-3H3,(H,12,15)

InChI Key

NZNGCACGEZIOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC)C)N

Origin of Product

United States

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